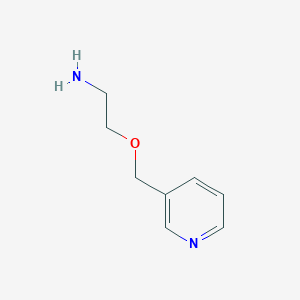
(3-Pyridinyl)methyloxyethylamine
Cat. No. B8671069
M. Wt: 152.19 g/mol
InChI Key: YACYXJAAWSMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05081131
Procedure details


The starting amine, (3-pyridinyl)methyloxyethylamine, was prepared by the following procedure: reaction of the sodium salt of 3-pyridinylmethanol and chloracetonitrile in dimethylformamide gave 2-(3-pyridinyloxy)acetonitrile, which, upon reduction with borane in tetrahydroduran solution, gave the desired amine.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
N1C=CC=C(C[O:8][CH2:9][CH2:10][NH2:11])C=1.[Na].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15](CO)[CH:14]=1.ClCC#N>CN(C)C=O>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:8][CH2:9][C:10]#[N:11])[CH:14]=1 |^1:11|
|
Inputs


Step One
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)COCCN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)OCC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
